

A Comprehensive Technical Guide to the Solubility of 4-MeO-MiPT

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Compound of Interest		
Compound Name:	4-Meo-mipt	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**), a psychoactive compound of the tryptamine class. Understanding the solubility of this compound is critical for its handling, formulation, and in vitro/in vivo studies. This document collates available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual diagrams of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like **4-MeO-MiPT**, solubility is typically expressed in terms of mass per unit volume of solvent (e.g., mg/mL) or as a molar concentration. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar chemical characteristics, such as polarity, will be more soluble in each other. The solubility of tryptamines, including **4-MeO-MiPT**, is influenced by factors such as the solvent's polarity, the pH of the solution (for aqueous solutions), temperature, and the specific salt form of the compound.

Quantitative Solubility Data for 4-MeO-MiPT

Currently, publicly available quantitative solubility data for **4-MeO-MiPT** is limited. The following table summarizes the known solubility values for **4-MeO-MiPT** hydrochloride. It is important to



note that the solubility of the freebase form may differ significantly.

Solvent System	Form	Solubility
Dimethylformamide (DMF)	Hydrochloride	0.1 mg/mL[1]
Dimethyl sulfoxide (DMSO)	Hydrochloride	3 mg/mL[1]
DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1)	Hydrochloride	0.5 mg/mL[1]

Note: This data is for the hydrochloride salt of **4-MeO-MiPT**. The solubility of the fumarate salt is qualitatively described as soluble in organic solvents, but specific quantitative data is not available.

Experimental Protocol: Determination of 4-MeO-MiPT Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3][4][5][6][7][8] The following protocol is a detailed methodology adapted for determining the solubility of **4-MeO-MiPT** in various organic solvents.

- 1. Materials and Equipment:
- **4-MeO-MiPT** (hydrochloride or freebase)
- Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, etc.)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)



- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of 4-MeO-MiPT into a series of scintillation vials. An
 excess is necessary to ensure that a saturated solution is formed.
 - Add a known volume of the desired solvent to each vial.

Equilibration:

- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For some compounds, 48-72 hours may be necessary.

Phase Separation:

- After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
- To ensure complete separation of the undissolved solid from the saturated solution,
 centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
 This step is crucial to prevent artificially high solubility readings.



 Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

· Quantification:

- Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-MeO-MiPT.
- A calibration curve should be prepared using standard solutions of 4-MeO-MiPT of known concentrations.

Data Analysis:

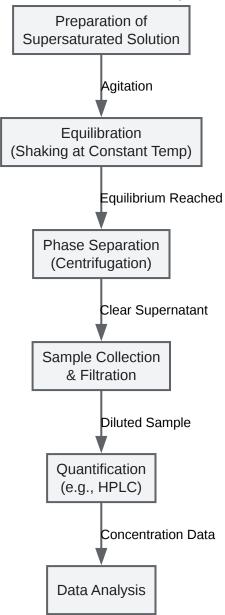
- Calculate the solubility of 4-MeO-MiPT in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a conceptual signaling pathway relevant to the action of tryptamines.



Experimental Workflow for Solubility Determination



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Workflow for experimental solubility determination.



4-MeO-MiPT Binding Serotonin Receptor 5-HT Receptor (e.g., 5-HT2A) Downstream Signaling G-Protein Activation Effector Enzyme (e.g., PLC) Second Messenger Production (e.g., IP3, DAG) Cellular Response

Conceptual Signaling Pathway of Tryptamines

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(e.g., Neuronal Excitability)

Conceptual tryptamine signaling pathway.

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